tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
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Overview
Description
tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H18F3NO3 and a molecular weight of 281.28 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 2-(trifluoroacetyl)piperidine-1-carboxylate
Uniqueness
tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity .
Properties
CAS No. |
454712-30-2 |
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Molecular Formula |
C12H19F3N2O3 |
Molecular Weight |
296.29 |
IUPAC Name |
tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
ULGZYWKGIRXYNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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